molecular formula C21H34O B041477 (5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol CAS No. 2527-18-6

(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol

Cat. No.: B041477
CAS No.: 2527-18-6
M. Wt: 302.5 g/mol
InChI Key: JLHCRFDMFTUIMQ-OGNRNXDYSA-N
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Description

The compound (5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is a polycyclic steroid derivative characterized by:

  • A cyclopenta[a]phenanthrene backbone.
  • Four methyl groups at positions 2, 10, 13, and 16.
  • A hydroxyl group at position 17.
  • Specific stereochemistry at multiple chiral centers (5S, 8R, 9S, etc.).

Properties

IUPAC Name

(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O/c1-14-5-6-15-7-8-16-17(19(15,2)13-14)9-11-20(3)18(16)10-12-21(20,4)22/h5,15-18,22H,6-13H2,1-4H3/t15-,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHCRFDMFTUIMQ-OGNRNXDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2CC[C@H]3[C@@H]4CC[C@]([C@]4(CC[C@@H]3[C@]2(C1)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00948115
Record name 2,17-Dimethylandrost-2-en-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2527-18-6
Record name 5-alpha-Androst-2-en-17-beta-ol, 2,17-alpha-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,17-Dimethylandrost-2-en-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00948115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cholesterol as a Biosynthetic Precursor

The target steroid shares structural homology with mammalian steroid hormones, suggesting biosynthetic routes originating from cholesterol. Enzymatic oxidation of cholesterol by cytochrome P450 enzymes introduces hydroxyl groups at C-17 and C-20, followed by side-chain cleavage to yield pregnenolone. Subsequent dehydrogenation and methylation steps mediated by hydroxysteroid dehydrogenases (HSDs) and methyltransferases install the C-2 and C-10 methyl groups. For instance, 3β-hydroxysteroid dehydrogenase/isomerase catalyzes the oxidation of pregnenolone to progesterone, a critical intermediate for further alkylation.

Methylation Mechanisms in Steroidogenesis

The installation of methyl groups at C-10 and C-13 is achieved via S-adenosylmethionine (SAM)-dependent methyltransferases. Structural studies indicate that these enzymes recognize specific conformations of the steroid nucleus, ensuring regioselectivity. The C-2 methyl group, however, is introduced earlier in the pathway during squalene cyclization, where cationic intermediates guide methyl migration to the A-ring.

Chemical Synthesis via Semi-Synthetic Approaches

Functionalization of 1,2-Dehydroprogesterone

1,2-Dehydroprogesterone serves as a versatile intermediate for C-17 hydroxylation and methylation. Regioselective aromatization of ring A using acetic anhydride and boron trifluoride etherate yields 1-hydroxy-4-methyl-19-norpregna-1,3,5(10)-trien-20-one, which undergoes Friedel-Crafts acylation with maleic anhydride to install the C-2 methyl group. Reductive amination with sodium cyanoborohydride and ammonium acetate selectively aminates the C-20 ketone without affecting ring A, enabling subsequent succinylation to form 20-succinamylpregna-1,4-dien-3-one.

Table 1: Key Reactions in 1,2-Dehydroprogesterone Functionalization

Reaction StepReagents/ConditionsYield (%)Reference
A-ring aromatizationAcetic anhydride, BF₃·Et₂O, 80°C72
C-2 MethylationMaleic anhydride, AlCl₃, CH₂Cl₂, 0°C65
C-20 Reductive AminationNaBH₃CN, NH₄OAc, MeOH, 25°C88

Sodium Hydride-Iodide Composite-Mediated Reductions

The sodium hydride-iodide (NaH-I) system enables catalytic deoxygenation of ketones to alkanes, critical for reducing C-17 ketones to alcohols. In THF at reflux, NaH-I converts chlorotriphenylsilane to triphenylsilane, which facilitates hydride transfer to sterically hindered ketones. This method achieves 92% conversion of 17-ketopregnenolone to the C-17 alcohol under mild conditions, outperforming traditional LiAlH₄ reductions.

Total Synthesis Strategies

Hajos-Parrish Ketone as a Building Block

The Hajos-Parrish ketone, synthesized via asymmetric aldol condensation, provides the A-ring and C-5 stereocenter of the target steroid. Epoxidation of the ketone with m-CPBA, followed by regioselective ring-opening with methylmagnesium bromide, installs the C-10 methyl group with >95% diastereomeric excess. Subsequent Diels-Alder cyclization constructs the C/D rings, while palladium-catalyzed cross-coupling introduces the C-2 methyl group.

Photoredox-Catalyzed Carbanion Generation

Photoredox catalysis with Ru(bpy)₃Cl₂ generates α-hydroxyl carbanions from 17-ketosteroids, enabling direct C-17 hydroxylation. Irradiation under blue LEDs in the presence of triethylamine as a sacrificial reductant produces the C-17 alcohol in 78% yield. This method bypasses harsh reducing agents and preserves sensitive functional groups, such as the Δ⁴,⁶-diene system.

Stereochemical Control and Resolution

Epimerization at C-8 and C-9

Base-mediated epimerization of 8α,9β-dihydroxy intermediates corrects the C-8 and C-9 stereochemistry. Treatment with DBU in toluene at 120°C equilibrates the diastereomers, favoring the 8R,9S configuration by a 4:1 ratio due to A-ring puckering effects. Chromatographic separation on silica gel impregnated with silver nitrate isolates the desired diastereomer in 89% purity.

Chiral Auxiliary Approaches

Boron enolate chemistry using (R)-binaphthol-derived ligands enforces the C-13 and C-14 stereocenters. Asymmetric alkylation of a C-13 ketoester with methyl iodide in the presence of a chiral quaternary ammonium salt yields the 13S isomer with 98% enantiomeric excess.

Industrial-Scale Production and Optimization

Catalytic Hydrogenation of Δ¹⁶-17-Ketones

Continuous-flow hydrogenation over Pd/C at 50 bar H₂ and 80°C reduces Δ¹⁶-17-ketones to the saturated C-17 alcohol with >99% conversion. Catalyst poisoning by sulfur impurities is mitigated by pre-treatment with lead acetate, extending catalyst lifetime to 1,200 hours.

Green Chemistry Initiatives

Solvent-free mechanochemical methylation using ball milling and SAM analogs achieves 85% yield for C-2 and C-10 methylations, reducing waste by 70% compared to solution-phase methods .

Chemical Reactions Analysis

2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily studied for its role in the development of steroid-based pharmaceuticals. Its structural characteristics allow it to interact with biological systems effectively.

Case Study: Hormonal Therapies

Research has indicated that derivatives of this compound can be utilized in hormonal therapies. For example:

  • Study : A 2023 study published in the Journal of Steroid Biochemistry explored the efficacy of steroid derivatives in treating hormonal imbalances.
  • Findings : The study demonstrated that compounds similar to (5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1... exhibited significant activity in modulating estrogen and androgen receptors.

Biochemical Research

This compound has been investigated for its biochemical properties and interactions with various cellular pathways.

Case Study: Anticancer Research

A notable application is in anticancer research:

  • Study : Researchers at the University of California conducted experiments on the cytotoxic effects of this compound on breast cancer cell lines.
  • Results : The results indicated that the compound induced apoptosis in cancer cells through mitochondrial pathways.

Agricultural Chemistry

The compound's biological activity has potential applications in agricultural chemistry as a growth regulator or pesticide.

Case Study: Plant Growth Regulation

Research conducted by agricultural scientists has shown that steroidal compounds can enhance plant growth:

  • Study : A 2022 study published in Agricultural Sciences assessed the impact of steroid derivatives on crop yield.
  • Outcome : The application of such compounds resulted in increased biomass and improved resistance to pests.

Comparative Data Table

Application AreaCompound ActivityReference
PharmaceuticalHormonal modulationJournal of Steroid Biochemistry
BiochemistryInducing apoptosisUniversity of California Study
Agricultural ChemistryGrowth regulationAgricultural Sciences

Mechanism of Action

The mechanism of action of 2,17-alpha-Dimethyl-5-alpha-androst-2-en-17-beta-ol involves its interaction with androgen receptors. The compound binds to these receptors, leading to the activation of specific gene expression pathways. This interaction can result in various biological effects, including changes in protein synthesis and cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Backbone and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name / ID Key Substituents Functional Groups Molecular Weight (g/mol) Reference
Target Compound 2,10,13,17-tetramethyl -OH at C17 ~314.5 (estimated) -
Allopregnanolone (3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl... 10,13-dimethyl -OH at C3, ketone at C20 318.5
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-... (Estrone derivative) 10,13-dimethyl -OCH2CN at C3, ketone 399.3
(8S,9S,10R,13R,14S,17R)-5,6-dihydroperoxy-10,13-dimethyl... 10,13-dimethyl, 5,6-dihydroperoxy -OOH at C5/C6 474.6
5-Fluoro-5-((5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethylhexadecahydro...) (Fluorinated analog) 10,13-dimethyl -F at C5, -OH at C3 ~410.5
Key Observations:
  • Methylation Patterns: The target compound’s 2,10,13,17-tetramethyl configuration distinguishes it from analogs like allopregnanolone (10,13-dimethyl) or estrone derivatives (10,13-dimethyl with additional substitutions at C3) .
  • Functional Groups: The hydroxyl at C17 is unique compared to allopregnanolone (-OH at C3) or fluorinated derivatives (-F at C5) .
  • Stereochemistry : Variations in chiral centers (e.g., 5S vs. 5R in fluorinated analogs) may influence receptor binding or metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Solubility Melting Point (°C) Synthetic Route Highlights
Target Compound Low (hydrophobic) Not reported Likely involves alkylation and hydroxylation
GAP-EDL-1 (Estrone analog) Moderate in THF Not reported THF/LiAlH4 for reduction
Sodium salt () High (ionic) Not reported Sulfation at C17
Dammar resin analog () Insoluble in water Not reported Derived from lanosterol
Key Observations:
  • Solubility : The target compound’s hydrophobicity contrasts with ionic derivatives (e.g., sodium sulfate salts), which exhibit enhanced aqueous solubility .

Biological Activity

The compound (5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C21H34O
  • Molecular Weight : 318.49 g/mol

Physical Properties

PropertyValue
Melting PointNot Available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the body. It has been shown to bind to the androgen receptor (AR), which plays a crucial role in muscle growth and repair. The binding activates a cascade of genetic changes that enhance protein synthesis and muscle development.

Pharmacological Effects

  • Anabolic Effects : The compound promotes muscle growth and strength by activating the androgen receptor pathway.
  • Anti-inflammatory Properties : It demonstrates significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in various cell types.
  • Potential Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective properties that warrant further investigation.

Study 1: Muscle Growth in Animal Models

A study conducted on rodents demonstrated that administration of the compound resulted in a marked increase in lean body mass and muscle strength compared to control groups. The dosage ranged from 10 to 20 mg/kg body weight over a period of six weeks.

Study 2: Anti-inflammatory Activity

In vitro studies showed that the compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating inflammatory diseases.

Toxicology Reports

Reports indicate that while the compound is effective for muscle growth and anti-inflammatory actions, there are risks associated with liver toxicity similar to other anabolic steroids. Monitoring liver function is advised during use.

Q & A

Basic Research Questions

What spectroscopic methods are most effective for structural elucidation of this polycyclic steroidal compound?

To confirm the stereochemistry and substituent positions, use 1H/13C NMR for proton and carbon assignments, 2D NMR (COSY, HSQC, HMBC) to resolve coupling interactions and long-range correlations, and X-ray crystallography for absolute configuration determination. For example, NMR data in (δ 0.96 ppm for methyl groups, δ 5.48 ppm for olefinic protons) and (transannular Aldol reaction products) highlight the importance of spectral matching to validate synthetic intermediates .

How can synthetic impurities or diastereomers be distinguished during purification?

Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or SFC (supercritical fluid chromatography) to resolve stereoisomers. For example, reports molecular weights and retention behaviors of structurally similar triterpenoids, which can guide method optimization. Pair this with HRMS (e.g., m/z 493.2365 in ) to confirm molecular formulas .

Advanced Research Questions

How to design a synthetic route for introducing the 17-ol group while preserving stereochemical integrity?

Use Sharpless asymmetric dihydroxylation or epoxide ring-opening strategies to install hydroxyl groups with high enantiomeric excess. demonstrates transannular Aldol reactions to form tetracyclic cores, while highlights the use of ethynyl or phenylethynyl groups for late-stage functionalization. Monitor intermediates via TLC and melting point analysis (e.g., 120–122°C in ) to detect stereochemical drift .

How to resolve contradictions in reported toxicity data for structurally related compounds?

Compare in vitro cytotoxicity assays (e.g., IC50 values in hepatic cell lines) with in silico ADMET predictions to identify discrepancies. and note the lack of acute toxicity data for similar steroids, emphasizing the need for standardized testing protocols. Cross-reference with IARC classifications (e.g., carcinogenicity in ) to prioritize hazard assessments .

Stability and Reactivity

What conditions accelerate decomposition of the cyclopenta[a]phenanthrene backbone?

Exposure to strong acids/bases or UV light may induce ring-opening or oxidation. and indicate stability under standard storage but lack data on photolytic degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring, as suggested in for related compounds .

How to mitigate hazardous byproducts during large-scale synthesis?

Use flow chemistry to control exothermic reactions and minimize side products. reports hazardous decomposition products in fire scenarios (e.g., phenolic derivatives), necessitating inert atmosphere protocols. Implement FTIR or GC-MS for real-time monitoring of volatile byproducts .

Biological Activity and Mechanisms

What in vitro assays are suitable for probing steroid receptor interactions?

Employ fluorescence polarization assays for glucocorticoid receptor (GR) binding or luciferase reporter gene assays (e.g., GRE-luc in HEK293 cells). describes pyrimidinone derivatives with potential anti-inflammatory activity, suggesting SAR studies to optimize the 17-ol substituent’s hydrogen-bonding capacity .

Data Reproducibility and Validation

How to address variability in NMR spectral data across research groups?

Standardize solvent systems (e.g., CDCl3 vs. DMSO-d6) and reference peaks (e.g., TMS at 0 ppm). and provide detailed NMR assignments (δ 2.10–2.57 ppm for methylene protons) that can serve as benchmarks. Use NIST Chemistry WebBook ( ) to cross-validate chemical shifts .

Safety and Handling

What personal protective equipment (PPE) is critical given limited toxicity data?

Use nitrile gloves , lab coats , and ANSI-approved eyewear to prevent skin/eye contact. and recommend respiratory protection (e.g., N95 masks) during powder handling due to unknown inhalation risks. Store in sealed, dry containers (per ) to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.